REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[N:5]=[CH:4][N:3]=1.Cl[C:10]([N+]([O-])=O)=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1CCN2C(=NCCC2)CC1>CCO>[C:12]1([C:11]2[C:7]3[C:6](=[O:8])[NH:5][CH:4]=[N:3][C:2]=3[O:1][CH:10]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
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3.3 g
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Type
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reactant
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Smiles
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OC1=NC=NC(=C1)O
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Name
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160
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Quantity
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5.3 g
|
Type
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reactant
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Smiles
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ClC(=CC1=CC=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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8.06 mL
|
Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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|
Quantity
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110 mL
|
Type
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solvent
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound was prepared by the method of Dauzonne, D
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Type
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DISSOLUTION
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Details
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to dissolve 161
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 h
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Duration
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3 h
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Type
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WAIT
|
Details
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at 60° C. over night
|
Type
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TEMPERATURE
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Details
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The deep red solution was then cooled to room temperature
|
Type
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CONCENTRATION
|
Details
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concentrated to a thick red oil
|
Type
|
CUSTOM
|
Details
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Purification by flash chromatography (SiO2, gradient eluent: CH2Cl2 to 5% MeOH/CH2Cl2)
|
Type
|
CUSTOM
|
Details
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to afford as an orange-red semisolid/oil
|
Type
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CUSTOM
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Details
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This material was triturated with 1.75:1 CH2Cl2/hexanes
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Name
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|
Type
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product
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Smiles
|
C1(=CC=CC=C1)C1=COC=2N=CNC(C21)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |